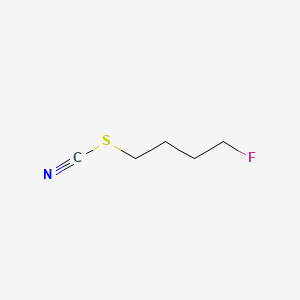
4-Fluorobutyl thiocyanate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
4-Fluorobutyl thiocyanate is an organic compound that belongs to the class of thiocyanates Thiocyanates are characterized by the presence of the functional group R-S-C≡N, where R represents an organic group attached to sulfur
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: 4-Fluorobutyl thiocyanate can be synthesized through several methods. One common approach involves the reaction of 4-fluorobutyl bromide with potassium thiocyanate in an aqueous medium. The reaction typically proceeds under reflux conditions, resulting in the formation of this compound and potassium bromide as a byproduct .
Industrial Production Methods: Industrial production of this compound often employs similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance yield and purity. Additionally, industrial processes may incorporate purification steps such as distillation or recrystallization to obtain high-purity this compound .
Analyse Chemischer Reaktionen
Types of Reactions: 4-Fluorobutyl thiocyanate undergoes various chemical reactions, including:
Substitution Reactions: It can participate in nucleophilic substitution reactions where the thiocyanate group is replaced by other nucleophiles.
Oxidation and Reduction: The compound can be oxidized to form sulfonyl derivatives or reduced to form thiols.
Hydrolysis: In the presence of water, this compound can hydrolyze to form 4-fluorobutylamine and thiocyanic acid.
Common Reagents and Conditions:
Nucleophilic Substitution: Common reagents include alkali metal thiocyanates and alkyl halides. Reactions are typically carried out in polar solvents such as ethanol or acetone.
Oxidation: Oxidizing agents like hydrogen peroxide or potassium permanganate are used under controlled conditions.
Hydrolysis: Acidic or basic conditions can facilitate hydrolysis reactions.
Major Products:
Substitution: Products include various substituted thiocyanates.
Oxidation: Sulfonyl derivatives.
Hydrolysis: 4-Fluorobutylamine and thiocyanic acid.
Wissenschaftliche Forschungsanwendungen
4-Fluorobutyl thiocyanate has several applications in scientific research:
Chemistry: It serves as a building block for synthesizing more complex sulfur-containing compounds.
Biology: The compound is used in studies involving enzyme inhibition and protein modification.
Medicine: Research explores its potential as a precursor for pharmaceutical agents.
Industry: It is utilized in the production of specialty chemicals and materials
Wirkmechanismus
The mechanism of action of 4-fluorobutyl thiocyanate involves its interaction with various molecular targets. The thiocyanate group can inhibit enzymes by binding to their active sites, thereby affecting their catalytic activity. Additionally, the compound can interact with cellular proteins, leading to modifications that alter their function. These interactions are mediated through the formation of covalent bonds or non-covalent interactions such as hydrogen bonding and van der Waals forces .
Vergleich Mit ähnlichen Verbindungen
4-Fluorobutyl isothiocyanate: An isomer with a different functional group arrangement.
4-Fluorobutyl bromide: A precursor used in the synthesis of 4-fluorobutyl thiocyanate.
Phenyl thiocyanate: Another thiocyanate compound with a phenyl group instead of a butyl group
Uniqueness: this compound is unique due to the presence of both a fluorine atom and a thiocyanate group. This combination imparts distinct chemical reactivity and potential biological activity, making it a valuable compound for various applications .
Eigenschaften
CAS-Nummer |
353-17-3 |
|---|---|
Molekularformel |
C5H8FNS |
Molekulargewicht |
133.19 g/mol |
IUPAC-Name |
4-fluorobutyl thiocyanate |
InChI |
InChI=1S/C5H8FNS/c6-3-1-2-4-8-5-7/h1-4H2 |
InChI-Schlüssel |
WJNNTTIXPJJQJD-UHFFFAOYSA-N |
Kanonische SMILES |
C(CCSC#N)CF |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
















